4-[5-(Morpholin-4-ylmethyl)tetrazol-1-yl]-1-(3-propoxypiperidin-1-yl)butan-1-one
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Overview
Description
4-[5-(Morpholin-4-ylmethyl)tetrazol-1-yl]-1-(3-propoxypiperidin-1-yl)butan-1-one is a complex organic compound that features a tetrazole ring, a morpholine moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Morpholin-4-ylmethyl)tetrazol-1-yl]-1-(3-propoxypiperidin-1-yl)butan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Morpholine Moiety: This step involves the alkylation of the tetrazole ring with a morpholine derivative.
Formation of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Final Assembly: The final step involves coupling the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[5-(Morpholin-4-ylmethyl)tetrazol-1-yl]-1-(3-propoxypiperidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and morpholine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohol
Properties
IUPAC Name |
4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]-1-(3-propoxypiperidin-1-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N6O3/c1-2-11-27-16-5-3-7-23(14-16)18(25)6-4-8-24-17(19-20-21-24)15-22-9-12-26-13-10-22/h16H,2-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEWPZAJGUZYMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCCN(C1)C(=O)CCCN2C(=NN=N2)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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